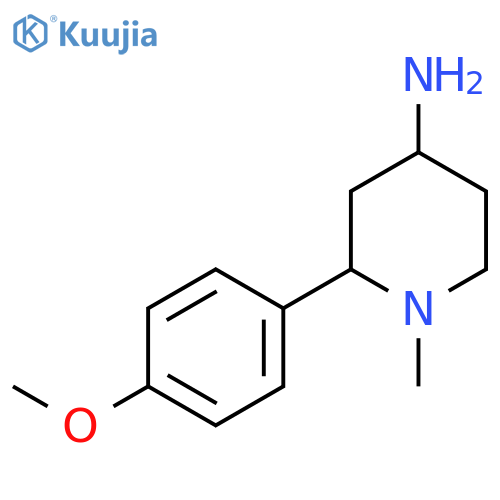

Cas no 1491992-79-0 (2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine)

1491992-79-0 structure

商品名:2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine

2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

-

- EN300-704824

- 2-(4-methoxyphenyl)-1-methylpiperidin-4-amine

- 1491992-79-0

- 2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine

-

- インチ: 1S/C13H20N2O/c1-15-8-7-11(14)9-13(15)10-3-5-12(16-2)6-4-10/h3-6,11,13H,7-9,14H2,1-2H3

- InChIKey: LSCGLSNJHNUZCK-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(=CC=1)C1CC(CCN1C)N

計算された属性

- せいみつぶんしりょう: 220.157563266g/mol

- どういたいしつりょう: 220.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 38.5Ų

2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-704824-1.0g |

2-(4-methoxyphenyl)-1-methylpiperidin-4-amine |

1491992-79-0 | 1g |

$0.0 | 2023-06-07 |

2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1491992-79-0 (2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine) 関連製品

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量